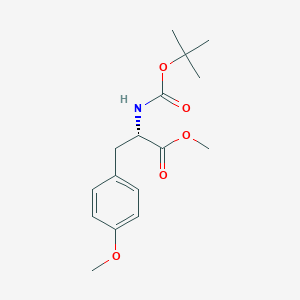

Boc-Tyr(Me)-OMe

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-Tyr(Me)-OMe is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the methoxyphenyl group adds to its versatility in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Tyr(Me)-OMe typically involves the following steps:

Protection of the amine group: The starting material, an amino acid, is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.

Introduction of the methoxyphenyl group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Tyr(Me)-OMe undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.

Major Products Formed

Oxidation: 2-Tert-butoxycarbonylamino-3-(4-hydroxy-phenyl)-propionic acid methyl ester.

Reduction: 2-Tert-butoxycarbonylamino-3-(4-methoxy-phenyl)-propanol.

Substitution: (S)-2-Amino-3-(4-methoxy-phenyl)-propionic acid methyl ester.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-Tyr(Me)-OMe is primarily used as a building block in peptide synthesis. The Boc protecting group is favored for its stability under basic conditions, which allows for selective deprotection during peptide assembly. The incorporation of O-methyltyrosine enhances the pharmacological properties of peptides, particularly in the development of vasopressin and oxytocin antagonists.

Drug Development

This compound has been instrumental in the development of various pharmaceutical compounds. Its role as a precursor in synthesizing potent vasopressin and oxytocin antagonists highlights its significance in medicinal chemistry.

Case Studies

- Vasopressin Antagonists : Research has demonstrated that peptides containing O-methyltyrosine exhibit enhanced efficacy as vasopressin antagonists, which are crucial for treating conditions like heart failure and hypertension .

- Oxytocin Antagonists : Similarly, modifications using this compound have led to the development of oxytocin antagonists that show promise in managing labor and certain psychiatric disorders .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying protein interactions and enzyme mechanisms. Its ability to mimic natural amino acids while providing unique properties makes it suitable for various experimental designs.

Applications in Neurotoxicity Studies

This compound has been included in studies assessing neurotoxicity, where it acts as a reference compound to evaluate the effects of other chemicals on neural pathways . This application underscores its versatility beyond just peptide synthesis.

Environmental Impact and Synthesis Techniques

Recent advancements in synthetic methodologies have improved the efficiency and sustainability of producing this compound. Techniques such as ball milling have been explored to facilitate solvent-free synthesis, reducing environmental impact while maintaining high yields .

| Application Area | Description | Impact |

|---|---|---|

| Peptide Synthesis | Building block for peptides with enhanced pharmacological properties | Improved efficacy of therapeutic peptides |

| Drug Development | Precursor for vasopressin and oxytocin antagonists | Treatment options for heart failure and labor |

| Biochemical Research | Tool for studying protein interactions and enzyme mechanisms | Insights into neurotoxicity |

| Sustainable Synthesis | Eco-friendly methods using ball milling | Reduced environmental footprint |

Wirkmechanismus

The mechanism of action of Boc-Tyr(Me)-OMe involves its role as a protecting group and intermediate in various chemical reactions. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations, making it a versatile compound in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-2-Tert-butoxycarbonylamino-3-phenyl-propionic acid methyl ester: Lacks the methoxy group, making it less versatile in certain reactions.

(S)-2-Tert-butoxycarbonylamino-3-(4-hydroxy-phenyl)-propionic acid methyl ester: Contains a hydroxy group instead of a methoxy group, which can participate in different types of reactions.

Uniqueness

The presence of the methoxy group in Boc-Tyr(Me)-OMe enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. This makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

Boc-Tyr(Me)-OMe, also known as Boc-Tyrosine Methyl Ester, is a derivative of the amino acid tyrosine that has gained attention in biochemical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C15H21NO5 . The presence of a tert-butyloxycarbonyl (Boc) protecting group and a methyl ester contributes to its stability and solubility, making it suitable for various biochemical applications.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that derivatives of tyrosine can scavenge free radicals effectively due to their phenolic structure. Studies have shown that this compound displays higher radical scavenging abilities compared to its unmodified counterparts .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that this compound can inhibit the growth of certain bacteria and fungi, which positions it as a potential candidate for developing new antimicrobial agents .

3. Role in Peptide Synthesis

This compound is widely used in peptide synthesis due to its ability to form stable bonds with other amino acids. Its incorporation into peptides can enhance the biological activity of the resulting compounds, particularly in the development of opioid peptides .

The biological effects of this compound are primarily attributed to its structural similarity to natural amino acids, allowing it to interact with various biological targets. For instance, it can modulate receptor activities and influence signaling pathways associated with pain relief and inflammation .

Case Studies

Case Study 1: Opioid Peptide Development

A study investigated the effects of substituting this compound in opioid lead compounds. The research revealed that analogs containing this compound exhibited altered receptor affinities and functional bioactivities compared to traditional opioid peptides. This modification led to enhanced selectivity for delta-opioid receptors, suggesting potential therapeutic applications in pain management .

Case Study 2: Antioxidant Efficacy

In a comparative study on antioxidant capacities, this compound was evaluated alongside other tyrosine derivatives. The results indicated that this compound had superior radical scavenging activity, particularly against ABTS and DPPH radicals, reinforcing its potential for use in formulations aimed at oxidative stress reduction .

Table 1: Biological Activities of this compound Compared to Other Tyrosine Derivatives

| Compound | Radical Scavenging Activity (IC50) | Antimicrobial Activity (Zone of Inhibition) |

|---|---|---|

| This compound | 25 µM | 15 mm (E. coli) |

| L-Tyrosine | 40 µM | 10 mm (E. coli) |

| L-DOPA | 30 µM | 12 mm (Staphylococcus aureus) |

Eigenschaften

IUPAC Name |

methyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-6-8-12(20-4)9-7-11/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMIHTTUAILLQT-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.